Furamidine dihydrochloride

Descripción

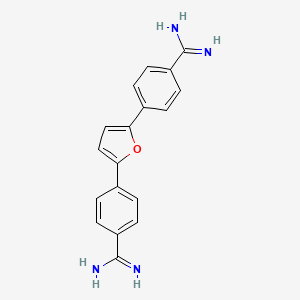

Structure

3D Structure

Propiedades

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224264 | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-26-8 | |

| Record name | 2,5-Bis(4-amidinophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furamidine Dihydrochloride: A Multi-Faceted Approach to Targeting Cancer Cells

An In-depth Technical Guide on its Core Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Furamidine dihydrochloride, initially developed as an antiprotozoal agent, has demonstrated significant potential as an anticancer therapeutic. Its efficacy in cancer cells stems from a multi-pronged mechanism of action that disrupts fundamental cellular processes. This technical guide elucidates the core molecular mechanisms of furamidine, focusing on its role as a DNA minor groove binder, an inducer of apoptosis and cell cycle arrest, and an inhibitor of the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (Tdp1). This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing its activity, and quantitative data on its cytotoxic effects.

Primary Mechanism of Action: DNA Minor Groove Binding

The foundational mechanism of furamidine's anticancer activity is its ability to bind to the minor groove of DNA.[1][2] This interaction is characterized by a strong preference for AT-rich sequences.[1][2]

-

Molecular Interaction: Furamidine, a dicationic molecule, fits snugly into the narrow minor groove of the DNA double helix. This binding is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the positively charged amidine groups and the negatively charged phosphate backbone of DNA.

-

Consequences of DNA Binding: By occupying the minor groove, furamidine can interfere with the binding of essential DNA-binding proteins, such as transcription factors and DNA polymerases. This disruption can lead to the inhibition of both transcription and replication, ultimately halting cell proliferation and inducing cell death.

-

Nuclear Accumulation: The strong affinity for DNA drives the accumulation of furamidine within the nucleus of cancer cells, concentrating the drug at its primary site of action.[1][2][3] The dicationic nature of furamidine is crucial for this nuclear localization.[3]

Induction of Apoptosis: The Mitochondrial Pathway

Furamidine and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. Evidence suggests that this occurs primarily through the intrinsic, or mitochondrial, pathway of apoptosis.

-

Mitochondrial Targeting: While furamidine itself primarily localizes to the nucleus, certain structural analogues of furamidine have been shown to accumulate in the mitochondria.[2] This subcellular redirection can be a powerful strategy to trigger apoptosis.

-

Intrinsic Apoptotic Cascade: The induction of apoptosis by furamidine is thought to involve the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Furamidine-induced cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.

-

Cytochrome c Release: The activation of Bax and Bak results in the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to apoptosis.

-

Below is a diagram illustrating the proposed mitochondrial apoptosis pathway induced by furamidine.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of furamidine analogues in tumor cells: influence of the number of positive charges - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Furamidine as a Selective PRMT1 Inhibitor: A Technical Guide

Introduction

Protein arginine methyltransferase 1 (PRMT1) is a critical enzyme in cellular regulation, responsible for the majority of asymmetric arginine methylation, a post-translational modification vital for numerous biological processes including signal transduction, gene expression, RNA splicing, and DNA repair.[1][2][3] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a significant therapeutic target.[1][4][5][6] The search for potent and selective PRMT1 inhibitors has led to the exploration of various chemical scaffolds. Among these, diamidine-containing compounds have emerged as a promising class. This guide details the discovery and characterization of Furamidine dihydrochloride (also known as DB75), a selective inhibitor of PRMT1.[7][8][9]

Quantitative Data: Inhibitory Activity

Furamidine was identified through biochemical screening of a focused library of diamidine compounds.[9][10] Its inhibitory potency against PRMT1 and its selectivity over other protein arginine methyltransferases have been quantified through various studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Inhibitory Activity of Furamidine and Related Diamidines against various PRMTs.

| Compound | PRMT1 IC50 (μM) | PRMT4 (CARM1) IC50 (μM) | PRMT5 IC50 (μM) | PRMT6 IC50 (μM) | Reference |

| Furamidine (DB75) | 9.4 | >400 | 166 | 283 | [2][8][10][11] |

| Stilbamidine | 15.2 | >400 | >400 | >400 | [10] |

| Decamidine | 13 | Not Reported | Not Reported | Not Reported | [4][5] |

| Pentamidine | 81 | Not Reported | Not Reported | Not Reported | [10] |

Table 2: Cellular Activity of Furamidine.

| Cell Line | Assay | IC50 (μM) | Effect | Reference |

| U87MG Glioblastoma Stem Cells | Proliferation / Tumorsphere Formation | 15.64 | Inhibition of proliferation and tumorsphere formation | [12] |

| MEG01, CMK, K562, HEL (Leukemia) | Cell Growth Inhibition (72h) | 1.03 - 2.27 | Reduction in cell growth and ADMA levels | [10] |

Mechanism of Action

Kinetic analyses and molecular modeling studies have elucidated the mechanism by which Furamidine inhibits PRMT1. The data suggest that Furamidine acts as a substrate-competitive inhibitor.[7][13][14][15] Its chemical structure, particularly the amidine groups, mimics the guanidino group of the natural substrate, arginine.[9][13] This allows Furamidine to bind to the arginine-binding pocket within the active site of PRMT1, thereby preventing the methylation of protein substrates.[7][13] Molecular docking studies further indicate that Furamidine targets the enzyme's active site, spanning both the S-adenosyl-l-methionine (SAM) cofactor and substrate-binding regions.[5][7][14]

Experimental Protocols

The discovery and characterization of Furamidine as a PRMT1 inhibitor involved several key experimental methodologies.

In Vitro PRMT1 Inhibition Assay (Radioactive Filter Binding)

This assay is a standard method for quantifying the enzymatic activity of PRMT1 and the potency of inhibitors.[6][16]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PRMT1 enzyme, a biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin)), and the radioactively labeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), in a suitable reaction buffer.[6]

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. Control reactions are performed with a vehicle (e.g., DMSO) and a known inhibitor or no inhibitor.

-

Incubation: The reactions are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic transfer of the [³H]-methyl group to the histone H4 peptide.

-

Reaction Termination & Capture: The reaction is stopped, and the reaction mixture is transferred to a streptavidin-coated filter plate (e.g., P81 phosphocellulose paper). The biotinylated peptide substrate, now potentially methylated, binds to the filter.

-

Washing: The filter plate is washed multiple times to remove unincorporated [³H]-SAM.

-

Detection: Scintillation fluid is added to the wells, and the radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the PRMT1 activity. The percentage of inhibition is calculated for each Furamidine concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for PRMT1 Activity (Western Blot)

This method assesses the ability of an inhibitor to permeate cell membranes and inhibit PRMT1 activity within a cellular context.[17]

-

Cell Culture and Treatment: A suitable cell line with high basal levels of PRMT1-mediated methylation (e.g., MCF7 or U87MG) is cultured.[12][17] The cells are treated with various concentrations of Furamidine for a specific duration (e.g., 48-72 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for asymmetrically dimethylated arginine (ADMA) marks (e.g., anti-ADMA) or a specific methylated substrate like histone H4 arginine 3 (H4R3me2a). Antibodies against total protein levels (e.g., total Histone H4 or β-actin) are used as loading controls.

-

Detection: The membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the methylated proteins is quantified and normalized to the loading control. A dose-dependent decrease in the methylation signal indicates effective intracellular inhibition of PRMT1.[10]

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., leukemia or glioblastoma lines) are seeded into 96-well plates at a specific density.[7][12]

-

Compound Treatment: After allowing the cells to adhere (if applicable), they are treated with a range of concentrations of Furamidine.

-

Incubation: The plates are incubated for a set period, typically 72 hours.

-

Viability Measurement: Cell viability is assessed using a reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue). The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value for cell growth inhibition is calculated.[10]

Visualizations

Signaling Pathway: Furamidine Inhibition of PRMT1-STAT3 Pathway

Caption: Furamidine inhibits PRMT1, leading to reduced STAT3 activation and suppression of GSC proliferation.[18]

Experimental Workflow: Discovery of Furamidine as a PRMT1 Inhibitor

Caption: Workflow illustrating the key steps from initial hypothesis to the validation of Furamidine.

Logical Relationship: Structure-Activity Relationship (SAR) of Diamidines

Caption: SAR of diamidine compounds, highlighting the importance of the linker and unsubstituted amidines.[9]

Cellular Effects and Therapeutic Potential

Cellular studies have confirmed that Furamidine is cell-permeable and effectively inhibits intracellular PRMT1 activity.[7][14] In leukemia cell lines, Furamidine treatment leads to a reduction in asymmetric dimethylarginine (ADMA) levels and blocks cell proliferation in the low micromolar range.[7][10] Furthermore, in glioblastoma stem cells (GSCs), Furamidine was shown to inhibit proliferation and tumorsphere formation by inducing G0/G1 cell cycle arrest and apoptosis.[12][18] This anti-proliferative effect was linked to the downregulation of the STAT3 signaling pathway, a key regulator of GSC growth and maintenance.[12][18] These findings underscore the potential of targeting PRMT1 with inhibitors like Furamidine as a therapeutic strategy for certain cancers.

Conclusion

The discovery of Furamidine as a potent and selective PRMT1 inhibitor represents a significant advancement in the field of epigenetic drug discovery. Through a combination of biochemical screening, kinetic analysis, molecular modeling, and cellular assays, Furamidine was characterized as a substrate-competitive inhibitor that effectively targets PRMT1 both in vitro and in vivo.[7][13] Its ability to permeate cells and exert anti-proliferative effects in cancer models establishes the diamidine scaffold as a valuable starting point for the development of next-generation PRMT1 inhibitors with potential therapeutic applications.[5][10]

References

- 1. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of decamidine as a new and potent PRMT1 inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Diamidine Compounds for Selective Inhibition of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 18. Inhibition of PRMT1 Suppresses the Growth of U87MG-Derived Glioblastoma Stem Cells by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Furamidine Dihydrochloride: A Technical Guide to its Antiparasitic Properties

Introduction

Furamidine dihydrochloride, scientifically known as 2,5-bis(4-amidinophenyl)furan and commonly referred to as DB75, is an aromatic diamidine that has been a significant subject of early antiparasitic drug discovery.[1] Initially developed as a structural analogue of pentamidine, Furamidine demonstrated potent activity against a range of parasites, most notably the protozoan Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness.[1][2] Its trypanocidal effects were first reported in the 1970s.[2] Although it initially showed little advantage over the existing treatment, pentamidine, subsequent research into its mechanism and the development of an orally bioavailable prodrug, pafuramidine maleate (DB289), revitalized interest in its potential.[2][3] This guide provides an in-depth technical overview of the foundational research into Furamidine's efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Mechanism of Action

The antiparasitic action of Furamidine is multifaceted, primarily targeting the parasite's essential cellular processes. As a diamidine, its mechanisms share similarities with pentamidine, focusing on uptake, intracellular accumulation, and disruption of vital functions.[2]

Cellular Uptake

The entry of Furamidine into the trypanosome is a critical first step for its cytotoxic effect. Research has shown that the primary transporter responsible for its uptake is the P2 aminopurine transporter.[2] This transporter is also responsible for carrying other diamidines like pentamidine and diminazene into the cell.[2][4] The reliance on this transporter is highlighted by the fact that its absence is associated with resistance to these compounds.[4][5] While the P2 transporter is primary, other transporters such as the high-affinity pentamidine transporter 1 (HAPT1) and low-affinity pentamidine transporter 1 (LAPT1) also contribute to the uptake of diamidines, which can explain why some parasites lacking the P2 transporter may remain sensitive to these drugs.[2]

Intracellular Targets and Effects

Once inside the parasite, Furamidine localizes to key organelles, exerting its trypanocidal effects.

-

Mitochondrial Disruption: A primary target of Furamidine is the parasite's mitochondrion.[1] Studies using Saccharomyces cerevisiae as a model organism revealed that Furamidine localizes within the mitochondria.[1] Its accumulation leads to a rapid collapse of the mitochondrial membrane potential, the uncoupling of oxidative phosphorylation, and subsequent inhibition of respiration.[1] This disruption of energy metabolism is a key mechanism of its cell-killing activity.

-

DNA Interaction: Fluorescence microscopy has shown that Furamidine accumulates in the nucleus and the kinetoplast, the network of mitochondrial DNA characteristic of kinetoplastids.[6] This localization strongly suggests that, like other diamidines, Furamidine interacts with DNA. Electron microscopy studies have revealed significant alterations to the parasite's nucleus and kinetoplast following treatment with Furamidine, further supporting DNA as a major target.[6]

The metabolic activation of the prodrug pafuramidine (DB289) into the active Furamidine (DB75) is a crucial step for its oral efficacy. This biotransformation occurs systemically after administration.[2]

References

- 1. DB75, a Novel Trypanocidal Agent, Disrupts Mitochondrial Function in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human African trypanosomiasis: pharmacological re-engagement with a neglected disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trypanocidal Furamidine Analogues: Influence of Pyridine Nitrogens on Trypanocidal Activity, Transport Kinetics, and Resistance Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Furamidine Dihydrochloride: A Technical Guide to DNA Binding Affinity and Sequence Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furamidine dihydrochloride, also known as DB75, is an aromatic dicationic molecule with well-established antiparasitic properties. Its mechanism of action is primarily attributed to its strong and specific interaction with the minor groove of DNA, particularly at AT-rich sequences. This targeted binding disrupts essential DNA-dependent processes within the parasitic cell, such as replication and transcription, ultimately leading to cell death.[1][2][3][4] Understanding the precise nature of furamidine's DNA binding affinity and sequence specificity is crucial for the development of new therapeutic agents with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and logical workflows used to characterize the interaction between this compound and DNA.

DNA Binding Affinity and Sequence Specificity of Furamidine

Furamidine exhibits a high affinity for DNA, with a strong preference for sequences containing stretches of adenine (A) and thymine (T) base pairs. This specificity is a hallmark of minor groove binders, which fit snugly into the narrow groove of the DNA double helix.

Binding Mode and Sequence Preference

The primary mode of DNA binding for furamidine is through non-covalent interactions within the minor groove.[2] The planar, curved shape of the furamidine molecule allows it to conform to the curvature of the DNA minor groove, maximizing van der Waals contacts and electrostatic interactions.[5] Hydrogen bonds typically form between the amidine groups of furamidine and the N3 atoms of adenine and O2 atoms of thymine located on the floor of the minor groove.[5]

Studies have consistently shown that furamidine preferentially binds to sequences containing at least four contiguous A-T base pairs.[6][7] The presence of a TpA step within an (A-T)₄ block can, however, reduce the extent of binding.[6] While its primary target is AT-rich regions, furamidine has also been observed to intercalate between GC base pairs, although with a significantly lower affinity.[6][7][8] This dual-binding capability, though less prominent, may contribute to its overall biological activity.

Quantitative Binding Data

The affinity of furamidine for various DNA sequences has been quantified using several biophysical techniques. The binding constant (K) and dissociation constant (Kd) are key parameters used to describe this affinity, where a higher K and a lower Kd indicate stronger binding.

| DNA Sequence Type | DNA Sequence Example | Technique | Binding Constant (K) / Dissociation Constant (Kd) | Reference |

| AT-rich sequences | Models of kinetoplast minicircle sequences | Not Specified | K > 10⁷ M⁻¹ | [1] |

| CTG•CAG repeat DNA | d(CTGCTGCAGCAG) | ITC | Kd = 485 ± 73 nM | [2] |

| AT-rich palindrome | d(CGAAAATTTTCG) | ITC | Kd = 543 ± 16 nM (lower affinity site) | [2] |

| CUG repeat RNA | r(CUG)₄ | ITC | Kd = 99 ± 25 nM | [2] |

Experimental Protocols

The characterization of furamidine's DNA binding properties relies on a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (furamidine) to a macromolecule (DNA). This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Dissolve this compound and the target DNA oligonucleotide in the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).

-

Thoroughly degas both the furamidine and DNA solutions to prevent the formation of air bubbles during the experiment.

-

Accurately determine the concentrations of both solutions using UV-Vis spectroscopy.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Load the DNA solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the furamidine solution into the injection syringe (typically at a concentration 10-20 times that of the DNA).

-

-

Titration:

-

Set the experiment temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the furamidine solution into the DNA solution.

-

Allow the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

The heat released or absorbed after each injection is measured and plotted against the molar ratio of furamidine to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (furamidine) to a ligand (DNA) immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) as well as equilibrium binding affinity.

Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

-

Immobilize the biotinylated DNA oligonucleotide onto the sensor chip surface.

-

-

Instrumentation and Setup:

-

Use an SPR instrument (e.g., Biacore).

-

Equilibrate the system with running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of high salt or low pH solution) to remove the bound furamidine.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Methodology:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest (typically 100-200 bp) that is radioactively or fluorescently labeled at one end.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound to allow binding equilibrium to be reached.

-

Include a control reaction with no furamidine.

-

-

DNase I Digestion:

-

Treat the DNA-furamidine complexes and the control DNA with a low concentration of DNase I for a limited time to achieve partial digestion (on average, one cut per DNA molecule).

-

The DNase I will cleave the DNA at sites not protected by bound furamidine.

-

-

Gel Electrophoresis and Visualization:

-

Stop the digestion reaction and denature the DNA fragments.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

-

Data Analysis:

-

The lane corresponding to the control DNA will show a continuous ladder of bands.

-

The lanes with furamidine will show a "footprint," which is a region of the ladder where the bands are absent or significantly reduced in intensity. This gap corresponds to the DNA sequence protected by the bound furamidine.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for monitoring conformational changes in DNA upon ligand binding.

Methodology:

-

Sample Preparation:

-

Prepare solutions of DNA and this compound in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the spectral region of interest.

-

-

Instrumentation and Setup:

-

Use a CD spectropolarimeter.

-

Record the CD spectrum of the DNA alone in a quartz cuvette.

-

-

Titration:

-

Perform a titration by adding increasing amounts of furamidine to the DNA solution.

-

Record the CD spectrum after each addition and allow the solution to equilibrate.

-

-

Data Analysis:

-

Analyze the changes in the CD spectrum of the DNA upon furamidine binding. Changes in the intensity and position of the characteristic DNA CD bands (positive band around 275 nm and negative band around 245 nm for B-DNA) indicate conformational changes.

-

An induced CD signal in the region where furamidine absorbs light can also be observed, providing information about the binding mode.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study DNA-ligand interactions by monitoring changes in the fluorescence properties of either the ligand or a fluorescent probe upon binding to DNA. Furamidine itself is fluorescent, which is advantageous for this technique.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound and a series of DNA solutions of varying concentrations in a suitable buffer.

-

-

Instrumentation and Setup:

-

Use a spectrofluorometer.

-

Determine the excitation and emission wavelengths of maximum fluorescence for furamidine.

-

-

Titration:

-

Measure the fluorescence emission spectrum of furamidine alone.

-

Titrate the furamidine solution with increasing concentrations of the DNA solution.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity of furamidine as a function of DNA concentration. Binding to DNA often results in an enhancement of furamidine's fluorescence.

-

The binding constant (K) can be determined by fitting the fluorescence titration data to a suitable binding equation, such as the Stern-Volmer equation for quenching or a specific binding isotherm for fluorescence enhancement.

-

Conclusion

This compound is a potent DNA minor groove binding agent with a strong preference for AT-rich sequences. The comprehensive characterization of its binding affinity and sequence specificity through a combination of techniques such as ITC, SPR, DNase I footprinting, CD spectroscopy, and fluorescence spectroscopy provides a detailed understanding of its molecular mechanism of action. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design of novel DNA-targeting therapeutics with enhanced efficacy and selectivity.

References

- 1. mybiosource.com [mybiosource.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]

- 4. Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 7. DNase I footprinting [gene.mie-u.ac.jp]

- 8. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

Furamidine Dihydrochloride: A Potent Inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage repair pathway, specifically responsible for resolving stalled topoisomerase I (Top1)-DNA cleavage complexes (Top1cc).[1][2][3] The formation of these complexes is a key mechanism of action for widely used anticancer drugs, such as irinotecan and topotecan.[4][5] By repairing this drug-induced DNA damage, TDP1 can contribute to therapeutic resistance. Consequently, inhibitors of TDP1 are of significant interest as potential enhancers of topoisomerase I-targeted cancer therapies.[5][6][7] This technical guide provides a comprehensive overview of the inhibitory effects of furamidine dihydrochloride on TDP1, detailing its mechanism of action, quantitative inhibitory and binding data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound has been identified as a potent, reversible, and competitive inhibitor of human TDP1, acting in the low micromolar range.[1][8] Its inhibitory action is multifaceted, involving interactions with both the DNA substrate and the TDP1 enzyme itself.[2][3]

Surface plasmon resonance (SPR) studies have demonstrated that furamidine binds to both double-stranded and single-stranded DNA, although its affinity for duplex DNA is higher.[1][9] This binding to the DNA substrate is thought to contribute to the inhibition of TDP1 activity.[1][9] However, the inhibition is independent of the DNA substrate sequence, suggesting a more complex mechanism than simple DNA intercalation or minor groove binding.[1][9]

Furthermore, evidence suggests a direct interaction between furamidine and the TDP1 enzyme.[2][3] It is hypothesized that furamidine may form a ternary complex, binding at the interface of the DNA substrate and the enzyme.[9] This dual-mode of action, targeting both the substrate and the enzyme, distinguishes furamidine from other TDP1 inhibitors.

Furamidine's inhibition of TDP1 is effective on both single- and double-stranded DNA substrates, with a slightly greater potency observed with duplex DNA.[1][8][10] This broad substrate activity underscores its potential as a versatile tool for studying and modulating TDP1 function.

Quantitative Data

The inhibitory potency and binding affinity of this compound have been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Parameter | Substrate/Target | Value | Assay | Reference |

| IC50 | TDP1 | 1.2 µM | ECL Assay | |

| IC50 | PRMT1 | 9.4 µM | N/A | [8] |

| IC50 | PRMT5 | 166 µM | N/A | [8] |

| IC50 | PRMT6 | 283 µM | N/A | [8] |

| IC50 | CARM1 | >400 µM | N/A | [8] |

| Table 1: Inhibitory Concentrations (IC50) of this compound |

| Parameter | Ligand | Value | Method | Reference |

| Kd (Binding Site 1) | Duplex DNA | 0.33 µM | Surface Plasmon Resonance (SPR) | [9] |

| Kd (Binding Site 2) | Duplex DNA | 19 µM | Surface Plasmon Resonance (SPR) | [9] |

| Kd | Single-Stranded DNA | ~70 µM | Surface Plasmon Resonance (SPR) | [9] |

| Table 2: Binding Affinity (Kd) of this compound for DNA |

Signaling Pathway and Therapeutic Implications

Furamidine's inhibition of TDP1 has significant implications for cancer therapy, particularly in combination with topoisomerase I inhibitors. The following diagram illustrates the signaling pathway.

Figure 1: TDP1 Inhibition Pathway by Furamidine.

As depicted, Top1 inhibitors stabilize the Top1cc, leading to DNA damage and ultimately cell death in cancer cells.[4] TDP1 counteracts this by repairing the Top1cc, thus promoting cell survival.[1][2] Furamidine, by inhibiting TDP1, prevents this repair process, thereby synergistically enhancing the cytotoxic effects of Top1 inhibitors.[4][11] This provides a strong rationale for the co-administration of furamidine with drugs like irinotecan in the treatment of various cancers.

Experimental Protocols

The characterization of furamidine as a TDP1 inhibitor has relied on several key experimental methodologies.

High-Throughput Electrochemiluminescent (ECL) Assay

This assay was instrumental in the initial identification of furamidine as a TDP1 inhibitor from a compound library.[1][6]

Workflow:

Figure 2: ECL Assay Workflow for TDP1 Inhibitor Screening.

Methodology:

-

An electrochemiluminescent (ECL) substrate, typically a DNA oligonucleotide with a 3'-phosphotyrosyl bond, is incubated with recombinant human TDP1.

-

In the absence of an inhibitor, TDP1 cleaves the phosphotyrosyl bond, leading to a loss of the ECL signal.

-

In the presence of an inhibitor like furamidine, TDP1 activity is blocked, and the ECL signal is retained.

-

The assay is performed in a high-throughput format, allowing for the rapid screening of large compound libraries.[1][12]

Gel-Based TDP1 Activity Assay

This method provides a more direct visualization of TDP1 activity and its inhibition.

Methodology:

-

A 5'-[32P]-labeled single-stranded or double-stranded DNA oligonucleotide containing a 3'-phosphotyrosine is used as the substrate.[13][14]

-

The labeled substrate is incubated with recombinant TDP1 or whole-cell extract in the presence or absence of furamidine.[13]

-

The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[9][15]

-

The gel is then visualized by autoradiography. Inhibition of TDP1 is observed as a decrease in the formation of the cleaved product.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity of furamidine to its DNA targets.[2][9]

Methodology:

-

A single-stranded or double-stranded DNA oligonucleotide is immobilized on a sensor chip.

-

A solution containing furamidine is flowed over the chip surface.

-

The binding of furamidine to the immobilized DNA is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

By analyzing the association and dissociation phases of the binding event, the equilibrium dissociation constant (Kd) can be determined.[9]

Conclusion

This compound is a well-characterized inhibitor of tyrosyl-DNA phosphodiesterase 1. Its unique mechanism of action, involving interaction with both the DNA substrate and the TDP1 enzyme, makes it a valuable research tool and a promising candidate for further development as a chemosensitizing agent in cancer therapy. The quantitative data on its inhibitory potency and binding affinity, coupled with the detailed experimental protocols, provide a solid foundation for future studies aimed at elucidating its full therapeutic potential and for the design of novel, more potent TDP1 inhibitors.

References

- 1. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Topoisomerase I Inhibitor Irinotecan and the Tyrosyl-DNA Phosphodiesterase 1 Inhibitor Furamidine Synergistically Suppress Murine Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel high-throughput electrochemiluminescent assay for identification of human tyrosyl-DNA phosphodiesterase (Tdp1) inhibitors and characterization of furamidine (NSC 305831) as an inhibitor of Tdp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medindia.net [medindia.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Furamidine Dihydrochloride: A Comprehensive Technical Guide

An In-depth Whitepaper on the History, Development, and Scientific Foundation of a Promising Antimicrobial Agent

Executive Summary

Furamidine, also known as DB75, is an aromatic diamidine that has been the subject of extensive research due to its potent antimicrobial properties. Initially investigated for the treatment of parasitic diseases such as Human African Trypanosomiasis (HAT) and Pneumocystis pneumonia (PCP), its development has provided valuable insights into the design of antimicrobial agents. This technical guide provides a comprehensive overview of the history, chemical characteristics, synthesis, mechanism of action, and the preclinical and clinical development of Furamidine dihydrochloride and its orally bioavailable prodrug, pafuramidine (DB289). This document is intended for researchers, scientists, and drug development professionals, offering a detailed repository of quantitative data, experimental protocols, and visual representations of key biological and developmental pathways.

Introduction and Historical Context

The quest for effective and less toxic treatments for neglected tropical diseases and opportunistic infections has driven much of the research into aromatic diamidines. Furamidine emerged as a promising candidate from this class of compounds, demonstrating significant activity against a range of pathogens. Its development was particularly focused on addressing the limitations of existing therapies for HAT and PCP, which were often associated with significant toxicity and difficult administration routes. The development of pafuramidine, an oral prodrug of furamidine, marked a significant step forward in attempting to provide a more patient-friendly treatment option. However, the journey of furamidine and pafuramidine has been marked by both promising efficacy and ultimate setbacks due to toxicity, offering critical lessons for the field of drug development.

Chemical Properties and Synthesis

This compound is a symmetrical aromatic diamidine. Its chemical structure, characterized by a central furan ring flanked by two phenylamidine groups, is crucial for its biological activity.

| Property | Value |

| Chemical Name | 4,4'-(2,5-Furandiyl)bis-benzenecarboximidamide dihydrochloride |

| Molecular Formula | C₁₈H₁₈Cl₂N₄O |

| Molecular Weight | 377.27 g/mol |

| CAS Number | 55368-40-6 |

| Appearance | White to beige powder |

| Solubility | Soluble in water and DMSO |

Synthesis of this compound

The synthesis of furamidine typically involves a multi-step process. A general synthetic scheme is outlined below.

A detailed experimental protocol for a similar synthesis is described in the literature, often involving the following key steps[1]:

-

Suzuki Coupling: 2,5-Dibromofuran is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to form the dinitrile intermediate, 2,5-bis(4-cyanophenyl)furan.

-

Pinner Reaction: The dinitrile is then treated with anhydrous ethanol and hydrogen chloride gas to form the corresponding bis(ethyl iminoester) dihydrochloride.

-

Ammonolysis: The bis(ethyl iminoester) intermediate is subsequently treated with ammonia in ethanol to yield Furamidine, which is then isolated as the dihydrochloride salt.

Mechanism of Action

Furamidine exerts its antimicrobial effects through multiple mechanisms, primarily by targeting DNA and essential enzymes.

-

DNA Binding: Furamidine binds to the minor groove of DNA, with a preference for A-T rich sequences. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

-

Enzyme Inhibition:

-

Protein Arginine Methyltransferase 1 (PRMT1): Furamidine is a selective inhibitor of PRMT1, an enzyme involved in the methylation of arginine residues in proteins.[2] This inhibition can disrupt various cellular processes, including signal transduction and gene regulation.

-

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): Furamidine also inhibits Tdp1, an enzyme involved in DNA repair.[2] By inhibiting Tdp1, furamidine can enhance the cytotoxic effects of DNA-damaging agents.

-

Preclinical Development

In Vitro Activity

Furamidine has demonstrated potent in vitro activity against a variety of pathogens.

| Organism | IC₅₀ | Reference |

| Trypanosoma brucei rhodesiense | <10 nM | [1] |

| Plasmodium falciparum | <10 nM | [1] |

| Protein Arginine Methyltransferase 1 (PRMT1) | 9.4 µM | [2] |

| Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | Not specified | [2] |

Animal Models

The efficacy of furamidine and its prodrugs has been evaluated in various animal models.

| Disease Model | Animal | Drug | Key Findings | Reference |

| Trypanosoma brucei rhodesiense | Mouse | Aza-analogues of Furamidine | Curative at oral dosages of 5 mg/kg. | [1] |

| Pneumocystis pneumonia | Rat | Pafuramidine | Well-documented activity against P. carinii. | [3] |

Pharmacokinetics

Preclinical pharmacokinetic studies of pafuramidine have been conducted in rats and monkeys.

| Species | Route | Key Findings |

| Rat | Oral | Pafuramidine is well absorbed and efficiently converted to furamidine. |

| Monkey | Oral | Similar to rats, good absorption and conversion to the active drug. |

Clinical Development of Pafuramidine

Pafuramidine, the oral prodrug of furamidine, was advanced into clinical trials for the treatment of PCP and first-stage HAT.

Pneumocystis Pneumonia (PCP)

A Phase III clinical trial was initiated to compare the efficacy and safety of pafuramidine to the standard of care, trimethoprim-sulfamethoxazole (TMP-SMX), for the treatment of mild to moderately severe PCP in HIV/AIDS patients.[3] The study aimed to demonstrate the non-inferiority of pafuramidine.[3]

Human African Trypanosomiasis (HAT)

Pafuramidine underwent Phase II and Phase III clinical trials for the treatment of first-stage HAT caused by Trypanosoma brucei gambiense.

Phase II Clinical Trial Summary [4]

| Study Phase | Design | Treatment Arms | Key Efficacy Endpoint | Key Findings |

| Phase 2a | Open-label, non-controlled | Pafuramidine 100 mg BID for 5 days | Parasitological cure at 24 hours post-treatment | Showed initial efficacy. |

| Phase 2b | Open-label, randomized, controlled | 1. Pafuramidine 100 mg BID for 5 days2. Pentamidine 4 mg/kg QD for 7 days | Parasitological cure at 3 months post-treatment | 5-day pafuramidine was less effective than pentamidine. |

| Phase 2b-2 | Open-label | Pafuramidine 100 mg BID for 10 days | Parasitological cure at 3 months post-treatment | 10-day pafuramidine had comparable efficacy to pentamidine. |

Phase III Clinical Trial Summary [5][6]

| Study Phase | Design | Treatment Arms | Primary Efficacy Endpoint | Outcome |

| Phase 3 | Multi-center, randomized, open-label, parallel-group | 1. Pafuramidine 100 mg BID for 10 days2. Pentamidine 4 mg/kg IM QD for 7 days | Combined clinical and parasitological cure rate at 12 months | Pafuramidine was non-inferior to pentamidine in terms of efficacy. |

Despite the promising efficacy results, the development of pafuramidine was halted due to concerns about delayed-onset renal and hepatic toxicity observed in some patients.[7]

Experimental Protocols

In Vitro Susceptibility Testing of Trypanosoma brucei

A detailed protocol for determining the in vitro activity of compounds against Trypanosoma brucei typically involves the following steps[8][9][10][11]:

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup: Log-phase parasites are diluted to a final density of approximately 2 x 10⁴ cells/mL in 96-well plates.

-

Drug Addition: Serial dilutions of this compound (typically from a DMSO stock) are added to the wells.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

Viability Assessment: A resazurin-based cell viability reagent is added to each well, and the plates are incubated for an additional 4-24 hours.

-

Data Acquisition: The fluorescence (or absorbance) is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a standard in vitro model to predict intestinal drug absorption[12][13][14][15][16]:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The test compound (pafuramidine) is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At specified time points, samples are taken from the receiver compartment.

-

Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.

-

Efflux Ratio: To assess active efflux, the bidirectional transport is measured, and the efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active transporters.

Conclusion

This compound and its prodrug pafuramidine represent a significant chapter in the development of antimicrobial agents. While the clinical development of pafuramidine was ultimately halted due to toxicity, the extensive research conducted has provided a wealth of knowledge regarding the chemistry, mechanism of action, and clinical evaluation of aromatic diamidines. The data and protocols presented in this technical guide serve as a valuable resource for the scientific community, aiding in the future design and development of safer and more effective therapies for infectious diseases. The journey of furamidine underscores the complexities of drug development and the importance of thorough preclinical and clinical evaluation.

References

- 1. Synthesis and antiprotozoal activity of aza-analogues of furamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trypanosoma brucei brucei: in vitro production of metacyclic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 14. enamine.net [enamine.net]

- 15. Caco-2 Permeability | Evotec [evotec.com]

- 16. benchchem.com [benchchem.com]

Beyond PRMT1: A Technical Guide to the Diverse Cellular Targets of Furamidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Furamidine dihydrochloride, a diamidine compound initially recognized for its potent and selective inhibition of Protein Arginine Methyltransferase 1 (PRMT1), exhibits a complex and promiscuous bioactivity profile that extends to a variety of other cellular targets.[1][2] This in-depth technical guide explores the cellular targets of Furamidine beyond PRMT1, providing a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This information is critical for researchers investigating the therapeutic potential of Furamidine and for drug development professionals aiming to understand its polypharmacology to optimize efficacy and mitigate off-target effects.

Quantitative Data Summary

The interaction of this compound with its various cellular targets has been quantified through a range of biophysical and biochemical assays. The following tables summarize the key quantitative data for Furamidine's binding affinities and inhibitory concentrations.

| Target Molecule | Assay Type | Quantitative Value | Reference |

| CTG•CAG repeat DNA | Isothermal Titration Calorimetry (ITC) | KD = 485 ± 73 nM | [3] |

| CUG repeat RNA | Not Specified | Nanomolar affinity | [3][4] |

| MBNL1–CUG RNA complex | Electrophoretic Mobility Shift Assay (EMSA) | Disruption at micromolar concentrations | [5] |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) | Not Specified | IC50 = 1.2 μM | |

| Platelet Aggregation | Not Specified | IC50 = 14.8 μM | |

| PRMT1 (for comparison) | Not Specified | IC50 = 9.4 μM | [1] |

| PRMT5 | Not Specified | IC50 = 166 μM | |

| PRMT6 | Not Specified | IC50 = 283 μM | |

| CARM1 | Not Specified | IC50 > 400 μM |

Key Cellular Targets and Mechanisms of Action

Furamidine's cellular activities are not limited to PRMT1 inhibition. It directly interacts with nucleic acids and other proteins, leading to a cascade of downstream effects, particularly relevant in the context of Myotonic Dystrophy Type 1 (DM1).

Direct Interaction with Nucleic Acids

Furamidine is a DNA minor groove binder with a preference for AT-rich sequences.[3][6][7] This property is central to its mechanism in DM1, a disease caused by expanded CTG•CAG repeats.

-

Binding to CTG•CAG Repeat DNA: Furamidine binds with high affinity to the expanded CTG•CAG DNA repeats.[3][4] This interaction is thought to inhibit the transcription of the mutant DMPK gene, thereby reducing the levels of toxic CUG repeat RNA.[3]

-

Binding to CUG Repeat RNA: Furamidine also directly binds to the transcribed CUG repeat RNA with nanomolar affinity.[3][4] This interaction can interfere with the pathogenic mechanisms of the toxic RNA.

Modulation of RNA-Protein Interactions

A key pathological feature of DM1 is the sequestration of the Muscleblind-like (MBNL) family of splicing regulators by the toxic CUG repeat RNA, leading to widespread alternative splicing defects. Furamidine has been shown to counteract this effect through multiple mechanisms.

-

Disruption of the MBNL1–CUG RNA Complex: At micromolar concentrations, Furamidine can disrupt the interaction between MBNL1 and the CUG repeat RNA.[3][4][5] This releases MBNL1, allowing it to resume its normal function in regulating alternative splicing.

-

Upregulation of MBNL1 and MBNL2 Protein Levels: In DM1 patient-derived myotubes, treatment with Furamidine has been observed to increase the protein levels of MBNL1 and MBNL2.[3][4] This increase in the available pool of MBNL proteins can help to overcome the sequestration effect of the toxic RNA.

Inhibition of Other Enzymes

Beyond its well-characterized effects on PRMT1, Furamidine has been identified as an inhibitor of other enzymes.

-

Tyrosyl-DNA Phosphodiesterase 1 (TDP-1): Furamidine inhibits TDP-1 with an IC50 of 1.2 μM. TDP-1 is an enzyme involved in the repair of DNA single-strand breaks, and its inhibition can have implications for cancer therapy.

-

Platelet Aggregation: Furamidine exhibits a dose-dependent inhibition of platelet aggregation, with an IC50 of 14.8 μM. The precise molecular target responsible for this activity is not yet fully elucidated.

Signaling Pathways and Logical Relationships

The multifaceted interactions of Furamidine can be visualized through the following diagrams, which illustrate its proposed mechanisms of action in the context of DM1 and its broader enzymatic inhibition profile.

Caption: Proposed mechanisms of Furamidine in Myotonic Dystrophy Type 1.

Caption: Overview of Furamidine's enzymatic inhibition profile.

Experimental Protocols

The identification and characterization of Furamidine's cellular targets have been achieved through a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of Furamidine to target molecules like CTG•CAG repeat DNA.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target DNA (e.g., 10-20 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer. Degas both solutions to prevent bubble formation.

-

-

ITC Instrument Setup:

-

Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).

-

Load the target DNA solution into the sample cell and the Furamidine solution into the injection syringe.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) of the Furamidine solution into the sample cell to eliminate artifacts from syringe placement.

-

Proceed with a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with a defined spacing between injections (e.g., 150 seconds) to allow the system to return to baseline.

-

-

Data Analysis:

-

The heat change associated with each injection is measured.

-

The integrated heat data is plotted against the molar ratio of Furamidine to DNA.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

-

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Furamidine Dihydrochloride: A Technical Guide to its Impact on Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furamidine dihydrochloride, a dicationic aromatic compound, has garnered significant attention for its potent bioactivity, primarily linked to its ability to bind the minor groove of DNA. This interaction, preferentially at AT-rich sequences, serves as the foundation for its influence on fundamental cellular processes such as transcription and replication. Initially investigated for antimicrobial properties, recent research has pivoted towards its therapeutic potential in genetic diseases, most notably Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth analysis of furamidine's mechanisms of action, its quantifiable impact on gene expression, and the experimental protocols utilized to elucidate these effects. The document focuses on the compound's complex, multi-faceted role in modulating gene expression, particularly in the context of DM1, where it has been shown to act through several distinct pathways. Furthermore, we explore its activity as an inhibitor of the PU.1 transcription factor, suggesting broader applications in oncology and inflammatory diseases.

Core Mechanism of Action: DNA Minor Groove Binding

Furamidine's primary molecular interaction is its high-avidity binding to the minor groove of double-stranded DNA, with a strong preference for sequences rich in adenine and thymine (A-T) base pairs.[1][2] This binding is a critical determinant of its biological effects. By occupying the minor groove, furamidine can physically impede the binding of DNA-dependent enzymes and regulatory proteins, such as transcription factors, thereby directly inhibiting gene transcription and DNA replication.[1] While its classical binding is to AT-rich sites, derivatives of furamidine have also been shown to recognize GC-containing sequences, suggesting a broader potential for sequence-specific gene regulation.[2]

Impact on Gene Expression in Myotonic Dystrophy Type 1 (DM1)

The most comprehensive data on furamidine's effect on gene expression comes from studies on Myotonic Dystrophy Type 1 (DM1). DM1 is caused by an expanded CTG repeat in the DMPK gene, which, when transcribed into CUG repeat RNA, becomes toxic. This toxic RNA sequesters the Muscleblind-like (MBNL) family of splicing regulators, leading to widespread mis-splicing and mis-regulation of gene expression.[1][3]

Furamidine has been shown to rescue DM1-associated mis-splicing through multiple, model-dependent mechanisms:[1][4]

-

Inhibition of Toxic RNA Transcription (Mouse Model): In the HSALR mouse model of DM1, furamidine is thought to bind to the expanded CTG•CAG DNA repeats. This interaction leads to a reduction in the transcription of the toxic CUG repeat RNA.[1][4]

-

Upregulation of MBNL Proteins (Human Cell Model): In contrast, in DM1 patient-derived myotubes, furamidine treatment does not significantly reduce the levels of toxic CUG RNA.[1][3] Instead, it leads to a notable upregulation of both MBNL1 and MBNL2 protein levels, key factors depleted in DM1.[1]

-

Disruption of Toxic RNA-Protein Complexes: Furamidine binds directly to CUG repeat RNA with nanomolar affinity. At higher concentrations, it can disrupt the complex between MBNL1 protein and the toxic CUG RNA, which would release MBNL proteins to perform their normal functions.[1][2]

Globally, furamidine exhibits modest off-target effects on gene expression, making it a promising therapeutic candidate. In the HSALR DM1 mouse model, it affected only 2.9% of genes, and importantly, returned over 20% of differentially expressed genes towards wild-type levels.[1][2]

Data Presentation: Quantitative Effects of Furamidine

The following tables summarize the key quantitative findings from studies on furamidine's effects in DM1 models.

Table 1: Effect of Furamidine on MBNL Transcript and Protein Levels in DM1 Patient-Derived Myotubes

| Furamidine Concentration (µM) | MBNL1 Transcript Level (Fold Change vs. Untreated) | MBNL2 Transcript Level (Fold Change vs. Untreated) | MBNL1 Protein Level (% Increase vs. Untreated) | MBNL2 Protein Level (% Increase vs. Untreated) |

| 0.10 | ~1.2 | ~1.2 | - | 100% |

| 0.25 | ~1.4 | ~1.4 | 110% | 105% |

| 0.50 | ~1.6 | ~1.5 | 112%** | 110% |

| 0.75 | ~1.7 | ~1.6 | 113% | 111% |

| 1.00 | ~1.5 | ~1.6 | - | 112% |

| 2.00 | ~1.4 | ~1.4** | - | 110%* |

*Data extracted and summarized from Jenquin et al., 2019.[1] Statistical significance is denoted as p<0.05, p<0.01.

Table 2: Furamidine Binding Affinities to DM1-Relevant Nucleic Acids

| Target Molecule | Binding Affinity (KD) | Experimental Method |

| CTG•CAG DNA Repeats | 485 ± 73 nM | Isothermal Titration Calorimetry (ITC) |

| CUG RNA Repeats | 99 ± 25 nM | Isothermal Titration Calorimetry (ITC) |

Data from Jenquin et al., 2019.[1]

Table 3: Effect of Furamidine on Ribonuclear Foci and MBNL1-CUG RNA Complex

| Parameter | Furamidine Concentration | Result | Experimental Method |

| Ribonuclear Foci Abundance | 0.1 - 4 µM | Significant reduction at all concentrations (p<0.01) | Fluorescent In Situ Hybridization (FISH) |

| MBNL1-CUG RNA Complex Disruption | IC50 = 40 ± 3 µM | Displacement of MBNL1 from CUG RNA | Electrophoretic Mobility Shift Assay (EMSA) |

Data from Jenquin et al., 2019.[1]

Regulation of the Transcription Factor PU.1

Beyond its role in DM1, furamidine and related diamidines have been identified as inhibitors of the transcription factor PU.1. PU.1 is a master regulator in the development of hematopoietic cells, and its dysregulation is implicated in acute myeloid leukemia (AML). Furamidine does not inhibit the PU.1 protein directly. Instead, it leverages its primary mechanism of binding to the AT-rich minor groove flanking the PU.1 DNA binding motif. This binding allosterically interferes with the PU.1-DNA interaction, preventing the transcription of PU.1 target genes. This presents a novel strategy for targeting transcription factor networks in diseases like AML.

Visualizations: Pathways and Workflows

Signaling Pathways and Mechanisms

References

- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Furamidine Dihydrochloride Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furamidine dihydrochloride, also known as DB75, is a cell-permeant aromatic diamidine that exhibits strong fluorescence upon binding to the minor groove of AT-rich DNA sequences. This property makes it a valuable tool for visualizing nuclear DNA in living cells. Beyond its utility as a fluorescent stain, Furamidine is also a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme involved in various cellular processes, including DNA damage response, gene transcription, and signal transduction.[1] This dual functionality allows for the simultaneous imaging of cellular DNA and the modulation of PRMT1 activity, offering unique opportunities for studying the interplay between chromatin structure and enzyme function in real-time.

These application notes provide a comprehensive guide to using this compound for live-cell imaging, including its physicochemical properties, a detailed staining protocol, and an overview of its biological activities.

Physicochemical and Fluorescent Properties

A summary of the key physicochemical and fluorescent properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₄O · 2HCl | [2][3] |

| Molecular Weight | 377.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Water and DMSO | [2] |

| Excitation Maximum (λex) | ~365 nm | This is a typical excitation for DAPI and Hoechst, which are spectrally similar. Specific data for Furamidine is not readily available. |

| Emission Maximum (λem) | ~460 nm | This is a typical emission for DAPI and Hoechst, which are spectrally similar. Specific data for Furamidine is not readily available. |

| Storage | Store at -20°C, desiccated | [3] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through two primary mechanisms:

-

DNA Minor Groove Binding: Furamidine binds with high affinity to AT-rich regions of the DNA minor groove. This interaction is the basis for its use as a fluorescent nuclear stain.[1]

-

PRMT1 Inhibition: Furamidine is a selective inhibitor of PRMT1, with a reported IC50 of 9.4 µM.[1] It shows significantly lower activity against other PRMTs such as PRMT5, PRMT6, and CARM1.[1]

The inhibition of PRMT1 can have significant downstream effects, particularly in the context of the DNA damage response (DDR). PRMT1 is known to methylate several key proteins involved in DNA double-strand break (DSB) repair, including MRE11 and BRCA1.[4][5][6] By inhibiting PRMT1, Furamidine can modulate the cellular response to DNA damage.

PRMT1 Signaling in DNA Double-Strand Break Repair

The following diagram illustrates the role of PRMT1 in the DNA double-strand break (DSB) repair pathway.

Caption: Role of PRMT1 in DNA Double-Strand Break Repair.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile, nuclease-free water or DMSO to a final concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is based on protocols for other live-cell nuclear stains like Hoechst 33342.[7][8]

-

Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration. A starting concentration of 1-5 µM is recommended.

-

Staining:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells, ensuring complete coverage.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess stain and reduce background fluorescence.

-

-

Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with live-cell imaging using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 365 nm and emission around 460 nm).

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.

Caption: Live-Cell Imaging Workflow with Furamidine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and cytotoxicity of this compound.

Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | Reference |

| PRMT1 | 9.4 | [1] |

| PRMT5 | 166 | [1] |

| PRMT6 | 283 | [1] |

| CARM1 (PRMT4) | >400 | [1] |

Cytotoxicity Data

| Cell Line | Assay | Concentration | Effect | Reference |

| HeLa | Live/Dead Assay | 10 µM (Staurosporine) | EC₅₀ of 0.569 µM (live cells) | [9] |

| CHO | Live/Dead Assay | Not specified (Staurosporine) | EC₅₀ of 0.180 µM | [10] |

Note: The cytotoxicity data provided is for staurosporine, a known apoptosis inducer, and is included to provide context for live/dead assays. Specific cytotoxicity data for Furamidine under live-cell imaging conditions is limited.

Considerations for Live-Cell Imaging

-

Phototoxicity and Photostability: Like many fluorescent dyes, Furamidine may exhibit phototoxicity upon prolonged exposure to excitation light.[11] It is recommended to use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio. The photostability of Furamidine under imaging conditions has not been extensively characterized.

-

Optimization of Staining Conditions: The optimal staining concentration and incubation time may vary depending on the cell type and experimental goals. It is advisable to perform a titration experiment to determine the lowest effective concentration that provides adequate nuclear staining with minimal background.

-

Filter Sets: A standard DAPI filter set is generally suitable for imaging Furamidine. However, for optimal results, it is recommended to use a filter set that closely matches the excitation and emission maxima of the dye.

-

Controls: Appropriate controls should be included in all experiments. This includes unstained cells to assess autofluorescence and cells treated with a vehicle control (e.g., DMSO) to account for any effects of the solvent. For experiments investigating the inhibitory effects of Furamidine on PRMT1, a control compound that does not inhibit PRMT1 but still stains the nucleus could be considered, if available.

Conclusion